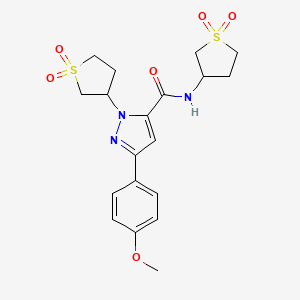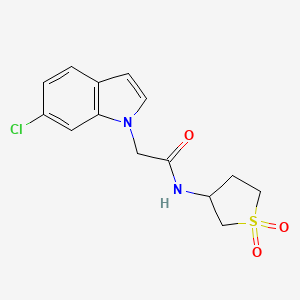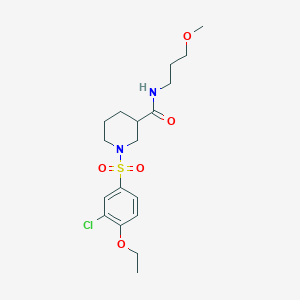![molecular formula C21H17N3OS3 B14953730 (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953730.png)
(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring, a pyrazole ring, and an ethylsulfanyl group, contributes to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the ethylsulfanyl group: This step involves the substitution of a halogenated precursor with ethanethiol.
Formation of the thiazolidinone ring: This can be synthesized by the reaction of a thiourea derivative with a halogenated precursor.
Final condensation reaction: The final step involves the condensation of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group.
Reduction: Reduction reactions may target the thioxo group in the thiazolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced thioxo group to a thiol or alcohol.
Substitution products: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, infections, and inflammation.
Industry: As a precursor for the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazolidinones and pyrazole derivatives. Compared to these compounds, “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities.
List of Similar Compounds
- Thiazolidin-2,4-dione
- 1-Phenyl-3-(4-ethylsulfanylphenyl)-1H-pyrazole
- 5-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Eigenschaften
Molekularformel |
C21H17N3OS3 |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3OS3/c1-2-27-17-10-8-14(9-11-17)19-15(12-18-20(25)22-21(26)28-18)13-24(23-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,25,26)/b18-12- |
InChI-Schlüssel |
WMAXHDXKYUWHDG-PDGQHHTCSA-N |
Isomerische SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4 |
Kanonische SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14953650.png)


![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone](/img/structure/B14953671.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953672.png)
![N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953673.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953677.png)
![(2E)-2-(5-bromo-2-methoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953702.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14953709.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953718.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953722.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B14953754.png)
